molecular formula C15H23ClN2O2 B8718772 tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate

Cat. No.: B8718772
M. Wt: 298.81 g/mol
InChI Key: HJLVADRSUAYFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-(2-chlorophenyl)amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Scientific Research Applications

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be selectively deprotected under mild conditions to release the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, which provide enhanced stability and selectivity in protecting amines. Unlike other protecting groups, it offers a balance between stability and ease of removal, making it highly valuable in complex organic syntheses .

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C15H23ClN2O2/c1-14(2,3)20-13(19)18-15(4,5)10-17-12-9-7-6-8-11(12)16/h6-9,17H,10H2,1-5H3,(H,18,19)

InChI Key

HJLVADRSUAYFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.07 g of sodium triacetoxyborohydride (19.3 mmol) was added to a solution of 3.00 g of (1,1-dimethyl-2-oxoethyl)carbamic acid t-butyl ester obtained in Reference Example 3 (16.0 mmol), 2.04 g of 2-chloroaniline (16.0 mmol) and 0.92 ml of acetic acid (16.0 mmol) in methylene chloride (160 ml) under ice-cooling, and the mixture was stirred at room temperature for 16 hours. A saturated sodium bicarbonate aqueous solution was added to the reaction mixture, followed by extraction with methylene chloride. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent:hexane/ethyl acetate=5/1) to obtain 3.49 g of the title compound (yield: 73%).
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 3
Quantity
16 mmol
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six
Yield
73%

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